molecular formula C6H2BrClN2 B1490685 5-Bromo-4-chloronicotinonitrile CAS No. 1160923-98-7

5-Bromo-4-chloronicotinonitrile

Cat. No.: B1490685
CAS No.: 1160923-98-7
M. Wt: 217.45 g/mol
InChI Key: PRHCFBYVNSILBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It belongs to the family of halogenated pyridine derivatives, which possess unique chemical and biological properties. It is widely used in the fields of medicine, pesticide, and dye. In medicine, it can be used as an intermediate in the synthesis of certain drugs .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-bromopyridine with potassium cyanide in the presence of a base such as sodium hydride or potassium hydroxide. Another method involves a series of reactions starting from malononitrile, which is reacted with trimethyl orthoacetate to obtain 2- (1-methoxy ethylidene) malononitrile, and then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2- (3- (dimethylamino) -1-methoxy allyl) malononitrile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H2BrClN2 . The average mass of the molecule is 217.451 Da .


Chemical Reactions Analysis

The preparation method of this compound usually involves the reaction of chlorinated nicotinonitrile and bromoalkane . Specifically, first, nicotinonitrile is reacted with hydrogen chloride to generate chlorinated nicotinonitrile, and then chlorinated nicotinonitrile is reacted with bromoalkane to finally obtain this compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.45 . It should be stored at temperatures between 2-8°C .

Safety and Hazards

5-Bromo-4-chloronicotinonitrile is classified as having acute toxicity when ingested (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloronicotinonitrile plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through halogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and inhibit its function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes through halogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in the accumulation of substrates and a decrease in the production of downstream metabolites. Furthermore, this compound can alter gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause significant toxic or adverse effects . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . The compound’s interactions with enzymes such as cytochrome P450 can result in altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, affecting their function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the mitochondria and endoplasmic reticulum, where it can interact with mitochondrial and ER-associated proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Properties

IUPAC Name

5-bromo-4-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHCFBYVNSILBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738359
Record name 5-Bromo-4-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160923-98-7
Record name 5-Bromo-4-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloronicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloronicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloronicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloronicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloronicotinonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.